molecular formula C11H14O2 B8798198 4-(2-Methoxyphenyl)butan-2-one

4-(2-Methoxyphenyl)butan-2-one

Cat. No.: B8798198
M. Wt: 178.23 g/mol
InChI Key: DUTRTHUPRZLRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxyphenyl)butan-2-one is an aryl ketone compound featuring a methoxy group at the ortho-position (2-position) of the phenyl ring and a ketone group at the second carbon of the butanone chain. Aryl butanones are of interest in pharmaceuticals, cosmetics, and materials science due to their diverse bioactivities and synthetic versatility . This article compares this compound with key analogs, focusing on structural variations, synthesis methods, biological activities, and regulatory profiles.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

4-(2-methoxyphenyl)butan-2-one

InChI

InChI=1S/C11H14O2/c1-9(12)7-8-10-5-3-4-6-11(10)13-2/h3-6H,7-8H2,1-2H3

InChI Key

DUTRTHUPRZLRSD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC=CC=C1OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights structural variations among analogous compounds:

Table 1: Structural Comparison

Compound Name Substituent Position Functional Groups Key Structural Features
4-(2-Methoxyphenyl)butan-2-one 2-methoxy on phenyl Methoxy, ketone Ortho-methoxy group may increase steric hindrance
4-(4-Methoxyphenyl)butan-2-one 4-methoxy on phenyl Methoxy, ketone Para-methoxy group enhances electronic resonance
4-(Phenylsulfanyl)butan-2-one Phenylthio at C4 Thioether, ketone Sulfur atom improves lipophilicity
4-(4-Fluorophenyl)butan-2-one 4-fluoro on phenyl Fluoro, ketone Fluorine’s electronegativity affects reactivity
4-(4-Hydroxyphenyl)butan-2-one 4-hydroxy on phenyl Hydroxy, ketone Polar hydroxyl group influences solubility

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